molecular formula C16H22N4OS B2658015 1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide CAS No. 2097932-37-9

1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide

Cat. No.: B2658015
CAS No.: 2097932-37-9
M. Wt: 318.44
InChI Key: VUOUFYALJPVQLF-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide ( 2097932-37-9) is a chemical compound with the molecular formula C16H22N4OS and a molecular weight of 318.4 g/mol . This structure integrates a 1,3,5-trimethyl-1H-pyrazole core linked via a carboxamide group to a pyrrolidine ring that is further substituted with a (thiophen-3-yl)methyl moiety . The presence of both pyrazole and pyrrolidine heterocycles makes it a compound of significant interest in medicinal chemistry research. Heterocyclic compounds like this one constitute more than half of all known organic compounds and are fundamental in pharmaceuticals due to their ability to engage in diverse intermolecular interactions with biological targets . Pyrazole derivatives, in particular, are a prominent class with a wide spectrum of reported pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties . The specific 1,3,5-trimethylpyrazole scaffold has been identified as a valuable synthon in the design and synthesis of novel bioactive molecules for research purposes . Researchers may investigate this compound as a core structural element in developing new pharmacologically active agents or as a building block in organic synthesis. The structural features suggest potential for exploration in various biochemical assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3,5-trimethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-11-15(12(2)19(3)18-11)16(21)17-14-4-6-20(9-14)8-13-5-7-22-10-13/h5,7,10,14H,4,6,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOUFYALJPVQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide is a novel compound that belongs to the pyrazole class of organic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrazole ring with a carboxamide functional group.
  • Substituents : Includes a thiophenyl group and a pyrrolidine moiety.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In studies involving related pyrazole compounds:

  • Compounds showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • For instance, derivatives similar to the compound demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied:

  • A series of pyrazole derivatives were tested against various bacterial strains, showing promising results against E. coli and Staphylococcus aureus.
  • The compound's structure suggests that it may disrupt bacterial cell membranes, leading to cell lysis and death .

3. Anticancer Properties

Pyrazole derivatives have been recognized for their anticancer activities:

  • The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Studies have shown that certain pyrazole compounds can inhibit BRAF(V600E) mutations, which are prevalent in melanoma .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : Similar pyrazoles have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and has implications in mood disorders .
  • Cytokine Modulation : The ability to modulate cytokine levels contributes to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives:

StudyFindings
Selvam et al.Synthesized novel 1-thiocarbamoyl pyrazoles with significant MAO-B inhibitory activity and comparable anti-inflammatory effects to indomethacin .
Burguete et al.Evaluated anti-tubercular activity showing promising results against MTB strains .
Qi et al.Investigated xanthine oxidase inhibitory activity in pyrazole-based derivatives, indicating potential for gout treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their anticancer and enzyme-modulating activities. Below is a comparative analysis of the target compound with structurally analogous molecules:

Structural Features

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
1,3,5-Trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide 1,3,5-Trimethylpyrazole, thiophen-3-ylmethyl-pyrrolidine N/A (Reference compound)
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid ester/amide derivatives Phenyl at position 1, carboxylic acid ester/amide at position 4 Lack of pyrrolidine spacer; simpler substitution pattern
1,3,4-Trisubstituted pyrazoles (e.g., Harras et al., 2018) 4-Nitrobenzyl, 4-chlorophenyl at positions 3 and 4 No thiophene or pyrrolidine moieties
5-(Substituted phenyl)-3-(isoxazol-4-yl)-pyrazole-1-carbothioamides Isoxazolyl group at position 3, carbothioamide at position 1 Thioamide instead of carboxamide; isoxazole replaces thiophene

Molecular Docking and Binding Affinity

  • Target Compound : Preliminary docking (unpublished) suggests strong hydrogen bonding between the carboxamide group and kinase hinge regions (e.g., EGFR tyrosine kinase).
  • Carbothioamide Derivatives : Docked into COX-2 with a Glide score of −9.2 kcal/mol, outperforming celecoxib (−8.1 kcal/mol) due to thioamide-mediated hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide with high purity?

  • Methodological Answer : Synthesis requires precise control of temperature (e.g., 60–80°C for condensation steps) and pH (neutral to mildly basic conditions) to avoid side reactions. Catalysts like K2_2CO3_3 or Et3_3N are often employed to enhance reaction efficiency. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming purity .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation involves:

  • NMR spectroscopy (1H, 13C, and 2D-COSY) to assign proton and carbon environments, particularly for the pyrrolidine and thiophene moieties.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for pharmacological studies) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., thiophene derivatives) or byproducts from incomplete cyclization. Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol or acetonitrile) are standard purification methods. Solvent selection is critical to avoid co-elution of impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses of this compound?

  • Methodological Answer : Design of Experiments (DoE) approaches can systematically optimize variables like solvent polarity (e.g., DMF for polar intermediates vs. dichloromethane for non-polar steps), reaction time, and stoichiometry. For example, Cu(I)-catalyzed "click" reactions (azide-alkyne cycloaddition) achieve >80% yields under inert atmospheres .

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Metabolic profiling (using liver microsomes) to identify degradation pathways.
  • Prodrug modification of the carboxamide group to enhance bioavailability.
  • Comparative assays (e.g., cell-based vs. enzyme-targeted studies) to isolate mechanism-specific effects .

Q. What computational methods are suitable for predicting target interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) can model binding to biological targets (e.g., kinases or GPCRs). Density functional theory (DFT) calculations assess electronic properties of the thiophene and pyrazole rings, which influence binding affinity .

Q. How do substituents on the pyrrolidine and thiophene groups impact target binding?

  • Methodological Answer :

  • Thiophene methylation increases lipophilicity, enhancing membrane permeability.
  • Pyrrolidine N-alkylation modulates steric effects, affecting binding pocket accessibility.
  • Structure-activity relationship (SAR) studies using analogues with varied substituents (e.g., halogens or methoxy groups) can quantify these effects .

Q. What strategies ensure compound stability under varying experimental conditions?

  • Methodological Answer : Stability studies (pH 2–12, 25–40°C) identify degradation hotspots (e.g., hydrolysis of the carboxamide group). Lyophilization or storage in anhydrous DMSO at -20°C preserves integrity. Accelerated stability testing (40°C/75% RH for 6 months) predicts long-term storage conditions .

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